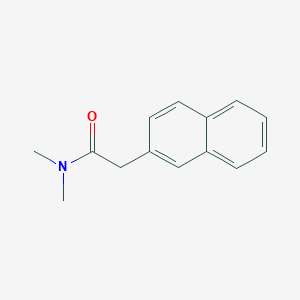![molecular formula C14H16ClNO3 B6635588 2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CCMA, and it is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. CCMA has been found to have anti-inflammatory and analgesic properties, and it has been studied for its potential use in treating a variety of conditions.
Mechanism of Action
The mechanism of action of CCMA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting COX enzymes, CCMA may reduce inflammation and pain.
Biochemical and Physiological Effects:
CCMA has been found to have anti-inflammatory and analgesic effects in animal models. In one study, CCMA was found to reduce inflammation in rats with induced arthritis. In another study, CCMA was found to reduce pain in mice with induced neuropathic pain. These findings suggest that CCMA may have potential as a treatment for inflammatory and painful conditions.
Advantages and Limitations for Lab Experiments
One advantage of CCMA is that it has been shown to have anti-inflammatory and analgesic effects in animal models, which makes it a promising compound for further study. However, one limitation of CCMA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Additionally, more research is needed to determine the optimal dosage and administration of CCMA for different conditions.
Future Directions
There are several future directions for research on CCMA. One area of interest is the potential use of CCMA in treating conditions such as arthritis and neuropathic pain. Another area of interest is the development of new derivatives of CCMA that may have improved efficacy or reduced side effects. Additionally, more research is needed to understand the mechanism of action of CCMA and its effects on different physiological systems.
Synthesis Methods
The synthesis of CCMA involves several steps, including the reaction of 4-chloro-2-methylbenzoic acid with cyclopropylmethylamine to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride to produce the final product, CCMA. The synthesis of CCMA has been described in detail in several scientific publications.
Scientific Research Applications
CCMA has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to have anti-inflammatory and analgesic properties, and it has been studied for its potential use in treating conditions such as arthritis, inflammation, and pain.
properties
IUPAC Name |
2-[(4-chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-6-11(15)4-5-12(9)14(19)16(8-13(17)18)7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVESXFJPUJKUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol](/img/structure/B6635506.png)
![2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635524.png)
![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)



![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)
![3-[(4-Chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635604.png)
![4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)